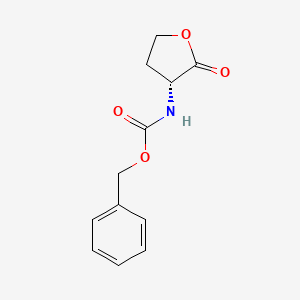

Cbz-D-Homoserine lactone

CAS No.: 41088-89-5

Cat. No.: VC3692995

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41088-89-5 |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate |

| Standard InChI | InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 |

| Standard InChI Key | FKWDZIFOVOUDAG-SNVBAGLBSA-N |

| Isomeric SMILES | C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |

| SMILES | C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

Cbz-D-Homoserine lactone is identified by its CAS registry number 41088-89-5 and molecular formula C₁₂H₁₃NO₄ . The compound is also known by several synonyms including Z-D-homoserine lactone, (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, and benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate . The "Cbz" designation refers to the benzyloxycarbonyl protecting group attached to the amino function, while the "D" indicates the specific stereochemistry at the chiral center.

Structural Features

The molecular structure of Cbz-D-Homoserine lactone consists of several key components:

-

A γ-butyrolactone ring (2-oxooxolan) forming the core structure

-

A carbamate linkage (N-benzyloxycarbonyl group) attached to the carbon at position 3 of the lactone ring

-

An R-configuration at the stereogenic center (carbon-3 of the lactone ring)

-

A phenylmethyl (benzyl) group connected to the carbamate oxygen

This structural arrangement confers specific chemical reactivity and biological properties that distinguish it from other homoserine lactone derivatives.

Physical and Chemical Properties

The physical and chemical characteristics of Cbz-D-Homoserine lactone include:

The compound exhibits characteristic infrared absorption bands at approximately 3330 cm⁻¹ (N-H), 1785 cm⁻¹ (C=O, lactone), and 1680 cm⁻¹ (C=O, carbamate) , which are useful for its identification and purity assessment.

Synthesis Methods

Classical Synthetic Routes

The synthesis of Cbz-D-Homoserine lactone typically follows a multi-step process starting from D-homoserine. One common approach involves:

-

Protection of the amino group of D-homoserine using benzyl chloroformate (Cbz-Cl)

-

Subsequent cyclization to form the lactone ring

D-homoserine + benzyl chloroformate → Cbz-D-homoserine → Cbz-D-Homoserine lactone

Alternative Synthetic Approaches

Recent literature describes several alternative approaches for synthesizing Cbz-D-Homoserine lactone and related compounds:

-

From N-substituted β-aminoaldehydes: This method involves reduction and in situ cyclization of N-substituted β-aminoaldehydes to give homoserine lactones . The process proceeds without significant epimerization, making it suitable for maintaining stereochemical integrity.

-

Via N-acylation and cyclization: As described in patent literature, L- and/or D-homoserine can undergo N-acylation using an acylating agent, followed by cyclization to give the corresponding N-acyl-L and/or D-homoserine lactone . This reaction typically takes place in the presence of organic solvents such as:

-

Through lactone intermediates: Starting from amino-butyrolactone derivatives, selective N-protection with the Cbz group can be achieved to produce the target compound .

Mechanism Considerations

The formation of Cbz-D-Homoserine lactone can proceed through different mechanistic pathways:

-

Direct N-acylation followed by cyclization: The amino group is protected first, followed by intramolecular esterification to form the lactone ring.

-

Rearrangement mechanism: In some cases, O-acylhomoserine is formed initially, which then rearranges to N-acylhomoserine with subsequent ring closure .

-

In-situ lactonization with direct N-acylation: A concurrent process where both protection and ring formation occur in a coordinated manner .

Careful control of reaction conditions is essential to prevent epimerization and ensure stereochemical purity of the final product.

Biological Significance and Applications

Role in Quorum Sensing Research

Cbz-D-Homoserine lactone is structurally related to natural N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing (QS) . Quorum sensing is a communication mechanism that allows bacteria to coordinate gene expression based on population density. The structural similarity between Cbz-D-Homoserine lactone and natural AHLs makes it valuable for studying and potentially disrupting these bacterial communication systems.

Research has demonstrated that:

-

Homoserine lactone derivatives can act as quorum sensing inhibitors (QSIs)

-

These compounds can potentially interfere with bacterial virulence and biofilm formation without directly killing bacteria, offering a promising approach to combat antimicrobial resistance

-

The specific stereochemistry (D-configuration) influences the compound's interaction with bacterial receptors, affecting its biological activity

Chemical and Biochemical Interactions

Cbz-D-Homoserine lactone interacts with biological systems through several mechanisms:

-

Receptor binding: It can interact with LuxR-type proteins, which are transcriptional regulators involved in bacterial quorum sensing pathways

-

Competitive inhibition: As a structural analog of natural signaling molecules, it can compete with N-acyl homoserine lactones for binding to receptor proteins, potentially disrupting normal quorum sensing processes

-

Gene expression modulation: By interfering with quorum sensing, it may influence the expression of genes associated with bacterial virulence, biofilm formation, and other collective behaviors

Research Applications

The compound has found various applications in scientific research:

-

As a synthetic building block: Cbz-D-Homoserine lactone serves as a valuable intermediate in the synthesis of more complex organic molecules

-

In quorum sensing studies: It's used to investigate bacterial communication mechanisms and develop strategies to control bacterial infections

-

For antimicrobial development: Research explores its potential as a quorum sensing inhibitor that could lead to novel antimicrobial therapies with reduced risk of resistance development

-

In biological probes: The compound can be modified to create molecular probes for studying receptor-ligand interactions in bacterial systems

Comparison with Related Compounds

Structural Analogs

Several structural analogs of Cbz-D-Homoserine lactone have been synthesized and studied, each with distinct properties and activities:

The different protecting groups and substituents on the homoserine lactone scaffold influence:

Activity Comparison

Studies have revealed significant differences in the biological activities of various homoserine lactone derivatives:

-

Quorum sensing inhibition: Cbz-D-Homoserine lactone and other derivatives with bulky N-substituents often show stronger quorum sensing inhibition compared to derivatives with smaller substituents like N-acetyl groups

-

Bacterial specificity: Different homoserine lactone derivatives exhibit varying effectiveness against different bacterial species, reflecting the diversity of quorum sensing systems across bacterial taxa

-

Biofilm formation: Some derivatives are particularly effective at disrupting bacterial biofilm formation, a key virulence factor in many infections

A comparative analysis of the quorum sensing inhibition activities of different homoserine lactone derivatives is presented in the following table:

This comparison highlights the structure-activity relationships that govern the biological effects of these compounds, providing valuable insights for the design of more effective quorum sensing modulators.

Recent Research Developments

Synthetic Innovations

Recent research has introduced innovative synthetic approaches for preparing Cbz-D-Homoserine lactone and related compounds:

-

Improved stereochemical control: New methodologies focus on maintaining the stereochemical integrity during synthesis, resulting in higher optical purity of the final product

-

Sustainable synthesis: Efforts to develop more environmentally friendly synthetic routes with reduced waste generation and lower energy consumption are ongoing

-

Scalable production: Modifications to existing synthetic routes have been implemented to facilitate larger-scale production for industrial and research applications

Biomedical Research Applications

The potential of Cbz-D-Homoserine lactone in biomedical research continues to expand:

-

Anti-virulence strategies: Rather than killing bacteria directly, compounds like Cbz-D-Homoserine lactone may help develop anti-virulence therapies that disarm pathogens without exerting selective pressure for resistance development

-

Biofilm control: As biofilms contribute significantly to antibiotic resistance and chronic infections, the ability of homoserine lactone derivatives to interfere with biofilm formation represents a promising therapeutic strategy

-

Combined approaches: Research exploring the synergistic effects of quorum sensing inhibitors like Cbz-D-Homoserine lactone with conventional antibiotics shows potential for enhanced antimicrobial efficacy

-

Modified derivatives: Researchers have designed new AHL analogs by incorporating different protecting groups, such as tert-butoxycarbonyl (Boc), in the amide and β-keto moieties to create compounds with enhanced biological activities

The pricing structure reflects the compound's specialized nature and the precision required in its synthesis, particularly in maintaining the correct stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume